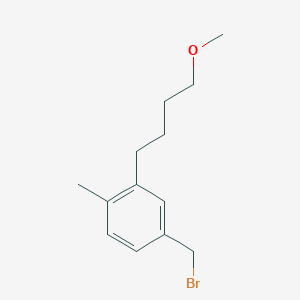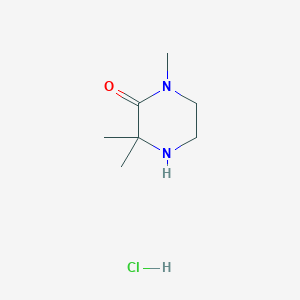![molecular formula C22H18F3N3O4 B2657146 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 2137448-31-6](/img/structure/B2657146.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino function in peptide synthesis. The compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of the Fmoc group and the pyrazole ring. The Fmoc group consists of a fluorene group (a three-ring aromatic system) attached to a carbamate functionality . The pyrazole ring is a five-membered ring with two nitrogen atoms .Scientific Research Applications
Surfactant for Carbon Nanotubes : This compound has been utilized as a surfactant for carbon nanotubes (CNTs). Specifically, N-Fluorenyl-9-methoxycarbonyl-protected amino acids serve as surfactants, aiding in the dispersion of CNTs. These surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions under physiological conditions, showcasing a potential for biocompatible applications (Cousins et al., 2009).
Synthesis of Oligomers : Another application includes the synthesis of oligomers from amide-linked neuraminic acid analogues. The N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared, leading to efficient synthesis of oligomers. This process demonstrates the compound's utility in constructing complex molecular structures (Gregar & Gervay-Hague, 2004).
Peptide Synthesis : It has been employed in peptide synthesis, acting as a precursor for C-terminal amide formation in Fmoc-based solid phase peptide synthesis. This application underscores its importance in the synthesis of peptides, a crucial area in biochemistry and drug development (Funakoshi et al., 1988).
Bioimaging Applications : Additionally, a water-soluble fluorene derivative was investigated for its linear photophysical characteristics and two-photon absorption properties. This study highlights the compound's potential in bioimaging, particularly for integrin targeting and imaging, demonstrating its versatility in medical and biological research (Morales et al., 2010).
Protecting Group in Peptide Synthesis : The compound has been noted for its use as a reversible protecting group for the amide bond in peptides, facilitating the synthesis of difficult sequences. This application is vital for peptide chemistry, allowing for the synthesis of peptides that are challenging to produce due to issues like interchain association (Johnson et al., 1993).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O4/c23-22(24,25)19-9-10-28(27-19)11-18(20(29)30)26-21(31)32-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17-18H,11-12H2,(H,26,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNLZHGQCZXOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC(=N4)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2657063.png)
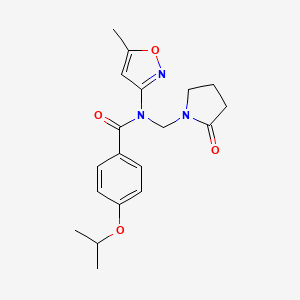

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2657069.png)
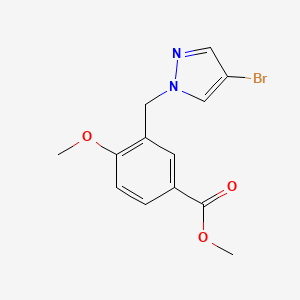


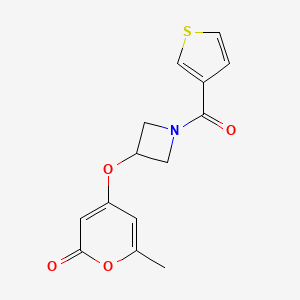
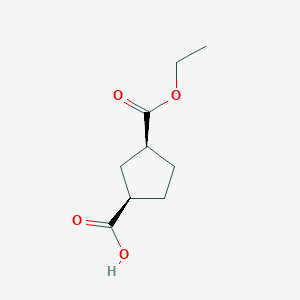
![ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate](/img/structure/B2657081.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2657082.png)
